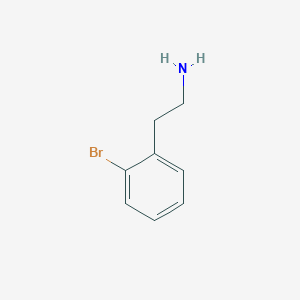

2-Bromophenethylamine

Description

Properties

IUPAC Name |

2-(2-bromophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRNQMJXZUWZQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370117 | |

| Record name | 2-Bromophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65185-58-2 | |

| Record name | 2-Bromophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromophenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromophenethylamine

Introduction

2-Bromophenethylamine (CAS No. 65185-58-2) is a substituted phenethylamine that serves as a critical building block in the synthesis of various pharmacologically active molecules and research chemicals.[1][2][3][4] Its structural features, a phenyl ring substituted with a bromine atom at the ortho position and an ethylamine side chain, impart specific physicochemical characteristics that are crucial for its reactivity, bioavailability, and analytical identification. This guide provides an in-depth exploration of these properties, offering both established data and detailed experimental protocols for their determination. The methodologies are presented from the perspective of a seasoned researcher, emphasizing the rationale behind procedural choices to ensure data integrity and reproducibility.

Chemical Identity and Core Physical Properties

A foundational understanding of a compound begins with its unambiguous identification and basic physical constants. These data are fundamental for everything from reaction stoichiometry to safety considerations.

Identifiers and Molecular Structure

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound. These values are critical for handling, storage, and purification procedures.

| Property | Value | Source(s) |

| Appearance | Colorless to yellow liquid. May darken upon storage. | [1][4] |

| Boiling Point | 253 °C (lit.) | [1][3][4] |

| Density | 1.396 g/mL at 25 °C (lit.) | [1][3][4] |

| Refractive Index (n20/D) | 1.5770 (lit.) | [1][3][4] |

Solubility Profile: A Key Determinant of Application

The solubility of this compound in various solvents is a critical parameter for its use in synthesis, formulation, and analytical sample preparation. As a primary amine, its solubility is expected to be pH-dependent.

Theoretical Considerations

The presence of the polar amine group suggests potential solubility in protic solvents, while the brominated phenyl ring contributes to its lipophilicity, allowing for solubility in nonpolar organic solvents. In aqueous media, the amine group can be protonated at acidic pH, forming an ammonium salt which is significantly more water-soluble.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the thermodynamic solubility of this compound.

Rationale: The shake-flask method is chosen for its ability to determine the true equilibrium solubility, providing a thermodynamically stable value. This is crucial for applications where long-term stability in solution is required.

Methodology:

-

Preparation: Add an excess amount of this compound to several vials containing a precise volume of the test solvent (e.g., water, ethanol, DMSO). The presence of undissolved compound at the end of the experiment is essential.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved compound.

-

Quantification: Carefully remove an aliquot of the supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

-

Analysis: Analyze the diluted sample using a validated HPLC-UV method. The concentration is determined by comparing the peak area to the calibration curve.

Below is a workflow diagram for this process.

References

An In-Depth Technical Guide to the Spectroscopic Data of 2-Bromophenethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromophenethylamine, with the CAS number 65185-58-2, is a halogenated derivative of phenethylamine.[1][2][3][4][5][6][7] As a substituted phenethylamine, it belongs to a class of compounds with significant interest in medicinal chemistry and pharmacology due to their diverse biological activities. The precise characterization of such molecules is paramount for ensuring purity, confirming structure, and understanding their chemical behavior. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, analysis, and development of related compounds.

Molecular Structure and Spectroscopic Overview

The structure of this compound, consisting of a 2-bromophenyl group attached to an ethylamine side chain, gives rise to a unique spectroscopic fingerprint. Each analytical technique provides complementary information to elucidate its molecular architecture. NMR spectroscopy reveals the connectivity and chemical environment of the hydrogen and carbon atoms, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the aliphatic protons of the ethylamine side chain. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the electronegativity of the nitrogen atom.

Expected ¹H NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | Ar-H |

| ~7.2-7.3 | m | 2H | Ar-H |

| ~7.1 | t | 1H | Ar-H |

| ~3.0 | t | 2H | -CH₂-Ar |

| ~2.9 | t | 2H | -CH₂-NH₂ |

| ~1.5 | br s | 2H | -NH₂ |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Interpretation and Causality:

-

The aromatic protons are expected to appear in the downfield region (7.0-7.5 ppm) due to the deshielding effect of the aromatic ring current. The ortho, meta, and para protons to the bromo and ethylamine substituents will exhibit complex splitting patterns (multiplets) due to spin-spin coupling.[8]

-

The benzylic protons (-CH₂-Ar) are adjacent to the aromatic ring and will appear as a triplet at approximately 3.0 ppm.

-

The protons of the methylene group attached to the amine (-CH₂-NH₂) are also expected to be a triplet around 2.9 ppm, slightly upfield from the benzylic protons.

-

The amine protons (-NH₂) typically appear as a broad singlet due to rapid chemical exchange and quadrupole broadening from the nitrogen atom. The integration of this peak should correspond to two protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Expected ¹³C NMR Spectral Data:

| Chemical Shift (δ) ppm | Assignment |

| ~140 | Ar-C (quaternary) |

| ~133 | Ar-C-Br (quaternary) |

| ~131 | Ar-CH |

| ~128 | Ar-CH |

| ~127 | Ar-CH |

| ~125 | Ar-CH |

| ~42 | -CH₂-NH₂ |

| ~39 | -CH₂-Ar |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[9][10][11]

Interpretation and Causality:

-

The carbon atoms of the aromatic ring will resonate in the downfield region (120-140 ppm). The carbon atom attached to the bromine (ipso-carbon) is expected to be significantly deshielded.[12]

-

The two aliphatic carbons will appear in the upfield region. The carbon atom attached to the nitrogen will be more deshielded (around 42 ppm) compared to the benzylic carbon (around 39 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Key IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium | N-H stretch (asymmetric and symmetric) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| ~1600 | Medium | N-H bend (scissoring) |

| 1580-1450 | Medium to Strong | Aromatic C=C stretch |

| ~750 | Strong | C-Br stretch / Aromatic C-H out-of-plane bend |

Interpretation and Causality:

-

N-H Stretching: As a primary amine, this compound will exhibit two characteristic N-H stretching bands in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric vibrations of the -NH₂ group.[13]

-

C-H Stretching: The spectrum will show absorptions for both aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹).[14]

-

N-H Bending: The scissoring vibration of the primary amine group typically appears around 1600 cm⁻¹.

-

Aromatic C=C Stretching: The presence of the benzene ring is confirmed by a series of sharp absorptions between 1580 and 1450 cm⁻¹.

-

C-Br Stretching and Aromatic C-H Bending: A strong absorption in the fingerprint region, typically around 750 cm⁻¹, can be attributed to the C-Br stretching vibration and the out-of-plane bending of the ortho-disubstituted aromatic ring.[15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Expected Mass Spectrometry Data:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion and any bromine-containing fragments will appear as a pair of peaks (M and M+2) of nearly equal intensity.[16]

Key Fragmentation Pathways:

-

Alpha-Cleavage: The bond between the two aliphatic carbons is prone to cleavage, leading to the formation of a stable iminium ion.

-

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the aromatic ring can also occur.

-

Loss of HBr: Elimination of a molecule of hydrogen bromide is another possible fragmentation pathway.

Expected m/z values for Major Fragments:

| m/z | Assignment |

| 200/202 | [M]⁺ (Molecular Ion) |

| 170/172 | [M - CH₂NH₂]⁺ |

| 120 | [M - Br]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 30 | [CH₂NH₂]⁺ |

Interpretation and Causality:

-

The molecular ion peak at m/z 200 and 202 confirms the molecular formula C₈H₁₀BrN.

-

The base peak is often the iminium ion at m/z 30, formed by the favorable alpha-cleavage of the C-C bond adjacent to the nitrogen atom. This is a very common fragmentation pattern for primary amines.[17]

-

The peaks at m/z 170 and 172 correspond to the loss of the aminomethyl radical.

-

The peak at m/z 120 represents the loss of a bromine radical from the molecular ion.

-

The presence of the tropylium ion at m/z 91 is a common feature in the mass spectra of compounds containing a benzyl group.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Specific parameters should be optimized for the instrument in use.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum using a standard one-pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum. Phase the spectrum and perform baseline correction. Calibrate the chemical shift axis using the TMS signal.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

-

Data Acquisition: Record a background spectrum of the empty salt plates or ATR crystal. Then, record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups using correlation tables.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Gas Chromatography: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). Use a temperature program to separate the analyte from any impurities.

-

Mass Spectrometry: The eluent from the GC is introduced into the mass spectrometer. Use electron ionization (EI) at 70 eV. Scan a mass range (e.g., m/z 30-250) to detect the molecular ion and fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns. Compare the spectrum to a library database for confirmation.

Visualizations

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Key Structural Correlations

Caption: Correlation of structural features with key spectroscopic signals.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the identification and characterization of this compound. The combination of NMR, IR, and Mass Spectrometry offers a powerful analytical toolkit for confirming the molecular structure, identifying functional groups, and ensuring the purity of this important chemical intermediate. By understanding the causal relationships between the molecular structure and the resulting spectral features, researchers can confidently utilize this data in their drug discovery and development endeavors.

References

- 1. CAS 65185-58-2: this compound | CymitQuimica [cymitquimica.com]

- 2. 2-(2-Bromophenyl)ethylamine | 65185-58-2 | TCI AMERICA [tcichemicals.com]

- 3. 2-(2-Bromophenyl)ethylamine | 65185-58-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. chemodex.com [chemodex.com]

- 5. 2-溴苯乙胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-溴苯乙胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-(2-Bromophenyl)ethylamine, 97% | Fisher Scientific [fishersci.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. compoundchem.com [compoundchem.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. savemyexams.com [savemyexams.com]

- 17. researchgate.net [researchgate.net]

2-Bromophenethylamine CAS number and synonyms

An In-Depth Technical Guide to 2-Bromophenethylamine (CAS: 65185-58-2)

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate for professionals engaged in research, chemical synthesis, and drug development. We will delve into its fundamental properties, synthesis, analytical methodologies, applications, and safety protocols, offering field-proven insights to support advanced scientific endeavors.

Chemical Identity and Nomenclature

This compound is an organic compound belonging to the phenethylamine class. Its structure is characterized by a phenethylamine core with a bromine atom substituted at the ortho (position 2) of the phenyl ring. This specific substitution pattern distinguishes it from its isomers, 3-Bromophenethylamine and 4-Bromophenethylamine, and dictates its unique reactivity in synthetic applications.

The primary identifier for this compound is its Chemical Abstracts Service (CAS) number: 65185-58-2 [1][2][3].

| Identifier Type | Value |

| CAS Number | 65185-58-2[1][2][3][4] |

| IUPAC Name | 2-(2-bromophenyl)ethanamine[1] |

| EC Number | 628-929-2[1] |

| InChI Key | ITRNQMJXZUWZQL-UHFFFAOYSA-N[1][2][3] |

| Molecular Formula | C₈H₁₀BrN[1][2][5] |

| SMILES | NCCc1ccccc1Br[3] |

Table 1: Depositor-Supplied Synonyms [1][2]

-

This compound

-

2-(2-bromophenyl)ethylamine

-

2-bromophenylethylamine

-

2-(2-bromophenyl)ethan-1-amine

-

Benzeneethanamine, 2-bromo-

-

1-amino-2-(2-bromophenyl)ethane

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental design. The compound is typically a solid at room temperature but may be encountered as a clear to slightly yellow liquid depending on purity and conditions[4][5]. It is known to potentially darken during storage, indicating possible degradation, which necessitates storage in a controlled environment[3].

| Property | Value | Source(s) |

| Molecular Weight | 200.08 g/mol | [1][2][5] |

| Appearance | Solid (usually), may be a clear colorless to slightly yellow liquid | [4][5] |

| Melting Point | 39 - 41 °C | [5] |

| Boiling Point | ~253 - 257 °C (lit.) | [3][5] |

| Density | 1.396 - 1.445 g/mL at 25 °C (lit.) | [3][5] |

| Refractive Index | n20/D 1.5770 (lit.) | [3] |

| Solubility | Slightly soluble in water; Soluble in common organic solvents (e.g., ethanol, chloroform) | [5] |

Synthesis and Manufacturing

The synthesis of this compound is a critical process for its availability as a research chemical and building block. While various synthetic routes exist, a common and reliable laboratory-scale approach involves the reduction of 2-bromophenylacetonitrile. This precursor is often more readily accessible than alternative starting materials.

The causality behind this choice of pathway is twofold:

-

Precursor Availability: 2-Bromobenzyl cyanide (2-bromophenylacetonitrile) can be synthesized from 2-bromobenzyl bromide, a common commercial reagent.

-

Reaction Efficiency: The reduction of a nitrile to a primary amine is a high-yielding and well-established transformation in organic chemistry, with several effective reducing agents available (e.g., Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation).

Generalized Synthesis Workflow: Reduction of 2-Bromophenylacetonitrile

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

-

Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reduction: Lithium aluminum hydride (LiAlH₄) is suspended in anhydrous tetrahydrofuran (THF) and cooled in an ice bath.

-

Addition: A solution of 2-bromophenylacetonitrile in anhydrous THF is added dropwise via the dropping funnel to the LiAlH₄ suspension, maintaining a low temperature. The choice of a slow addition rate is critical to control the exothermic reaction.

-

Reflux: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the complete reduction of the nitrile group.

-

Quenching & Workup: The reaction is carefully cooled and quenched using a sequential, dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water (a Fieser workup). This procedure is a self-validating system; correct execution results in a granular precipitate of aluminum salts that is easily filtered, signifying a successful quench.

-

Extraction & Purification: The resulting slurry is filtered, and the filtrate is collected. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound is then purified, typically by vacuum distillation or column chromatography, to achieve high purity (>97%).

Analytical Methodologies

Accurate identification and quantification of this compound are paramount for quality control and research applications. Due to the compound's polarity and relatively low volatility, derivatization is often a necessary step to improve its chromatographic behavior, particularly for Gas Chromatography (GC).

| Method | Principle | Key Advantages | Key Considerations |

| GC-MS | Separation by volatility, detection by mass-to-charge ratio. | High sensitivity and selectivity; provides structural information for unambiguous identification. | Requires derivatization (e.g., acylation or silylation) to improve volatility and peak shape. |

| HPLC-UV | Separation by polarity on a stationary phase. | Widely available, robust, and cost-effective. | Requires derivatization with a UV-active agent (e.g., MOBS-Cl) as the native molecule lacks a strong chromophore. |

| LC-MS/MS | High-resolution separation by liquid chromatography coupled with highly selective mass detection. | Very high sensitivity and selectivity, suitable for complex matrices like biological samples. Minimal sample preparation needed. | Higher instrument cost and complexity. |

General Analytical Workflow

Caption: Decision workflow for the analysis of this compound.

Protocol: GC-MS Analysis with Derivatization

-

Sample Preparation: An accurately weighed amount of the sample is dissolved in a suitable solvent (e.g., ethyl acetate).

-

Derivatization: A derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-bis-trifluoroacetamide (MBTFA), is added to the sample solution. The mixture is heated (e.g., 60-80°C) for a specified time to ensure the reaction proceeds to completion, converting the primary amine to a less polar, more volatile derivative.

-

GC-MS Injection: An aliquot of the derivatized sample is injected into the GC-MS system.

-

Chromatographic Separation: The sample is separated on a capillary column (e.g., DB-5MS) using a temperature gradient program designed to resolve the analyte from any impurities.

-

Mass Spectrometry Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. The resulting mass spectrum of the derivative provides a unique fingerprint for confirmation.

Applications in Research and Development

The this compound moiety is a valuable scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. Its utility stems from the phenethylamine core, which is central to a vast number of biologically active molecules, and the reactive bromine atom, which allows for further molecular elaboration.

-

Building Block in Synthesis: It serves as a precursor for more complex molecules. The bromine atom can be replaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build larger molecular architectures. The amine group provides a nucleophilic site for reactions like amidation or alkylation[4].

-

Medicinal Chemistry Scaffold: The phenethylamine structure is the backbone for many endogenous neurotransmitters, including dopamine and norepinephrine[6]. Consequently, synthetic derivatives are extensively explored as ligands for various receptors and enzymes in the central nervous system, such as adrenoceptors, dopamine receptors, and serotonin (5-HT) receptors[6].

-

Precursor to Psychoactive Compounds: The phenethylamine class includes many well-known psychoactive substances[7]. For instance, the structurally related compound 2,5-dimethoxy-4-bromophenethylamine (2C-B) is a potent psychedelic hallucinogen that acts as a serotonin 5-HT₂A receptor agonist[8][9]. The study of analogues like this compound is therefore relevant in both drug discovery (for developing novel therapeutics) and forensic chemistry (for identifying new psychoactive substances).

Caption: The central role of the phenethylamine scaffold.

Safety, Handling, and Toxicology

This compound is classified as a corrosive and hazardous chemical that requires strict safety protocols. All handling should be performed by trained personnel within a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

| Pictogram | Signal Word | Hazard Statement |

|

| Danger | H314: Causes severe skin burns and eye damage. |

Handling and Storage

-

Engineering Controls: Use only in a chemical fume hood with appropriate exhaust ventilation. Ensure safety showers and eyewash stations are readily accessible[10].

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield[3]. A NIOSH-approved respirator may be required for handling larger quantities[10].

-

Storage: Store in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area. Keep locked up and separate from incompatible materials such as strong oxidizing agents and acids[5][10]. It is designated under Storage Class 8A for combustible corrosive hazardous materials[3].

First Aid Measures[13]

-

Inhalation: Immediately move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Toxicology: The toxicological properties of this compound have not been fully investigated[10]. Due to its corrosive nature and structural similarity to biologically active amines, it should be handled as a potentially harmful substance.

Conclusion

This compound is a chemical of significant interest due to its role as a versatile synthetic intermediate and its foundational position within the broader class of biologically active phenethylamines. A thorough understanding of its chemical identity, properties, synthesis, and analytical methods is crucial for researchers and developers. Adherence to stringent safety protocols is mandatory when handling this corrosive compound. This guide serves as a foundational resource to enable its effective and safe use in advancing scientific research.

References

- 1. This compound | C8H10BrN | CID 2734091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 99% | Fisher Scientific [fishersci.ca]

- 3. This compound 97 65185-58-2 [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-Bromophenylethyl Amine | Properties, Uses, Safety, Supplier China – Buy High-Purity Chemicals [nj-finechem.com]

- 6. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 8. 2C-B - Wikipedia [en.wikipedia.org]

- 9. Psychedelic drug - Wikipedia [en.wikipedia.org]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Bromophenethylamine: Structure, Synthesis, and Characterization

Executive Summary: 2-Bromophenethylamine, a halogenated derivative of phenethylamine, serves as a crucial chemical intermediate in the synthesis of more complex molecules, including pharmaceutical agents and research chemicals. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a validated synthetic route, and detailed analytical characterization protocols. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven insights to ensure a thorough understanding of this compound for laboratory applications.

Molecular Identity and Physicochemical Properties

This compound is a primary amine featuring a bromine atom at the ortho (2-position) of the phenyl ring. This specific substitution pattern dictates its reactivity and spectral characteristics.

Chemical Structure and Formula

The fundamental structure consists of a phenylethylamine core with a bromine substituent.

Caption: Molecular Structure of this compound.

Chemical Identifiers

Precise identification is critical for regulatory compliance and scientific accuracy. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-(2-bromophenyl)ethanamine | [1][2] |

| CAS Number | 65185-58-2 | [1][2][3] |

| Molecular Formula | C₈H₁₀BrN | [1][2] |

| Molecular Weight | 200.08 g/mol | [1][3] |

| InChI Key | ITRNQMJXZUWZQL-UHFFFAOYSA-N | [1][2] |

| Synonyms | 2-(2-Bromophenyl)ethylamine, o-Bromophenethylamine | [2] |

Physicochemical Properties

These properties are essential for designing experimental conditions, including reaction solvent selection, purification methods, and safe storage.

| Property | Value | Source(s) |

| Appearance | Colorless to yellow liquid; may darken in storage | |

| Boiling Point | 253 °C (lit.) | [3] |

| Density | 1.396 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.5770 (lit.) | [3] |

Synthesis of this compound

Rationale for Synthetic Route Selection

The synthesis of this compound is most reliably achieved via the reduction of the corresponding nitrile, 2-bromophenylacetonitrile. This precursor is commercially available. The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Two primary methods are considered:

-

Catalytic Hydrogenation: This "green" method uses hydrogen gas and a metal catalyst (e.g., Raney Nickel, Palladium on Carbon) and is often preferred for industrial scale-up due to atom economy and milder conditions.[4][5][6] However, it can require specialized high-pressure equipment.

-

Chemical Reduction with Metal Hydrides: Reagents like Lithium Aluminum Hydride (LiAlH₄) are powerful and highly effective for this transformation on a laboratory scale. The reaction is typically fast and high-yielding, though it requires careful handling of the pyrophoric reagent and a meticulous aqueous work-up.

For this guide, we will detail the LiAlH₄ route due to its common use in research and academic laboratories.

Proposed Synthesis Workflow

References

- 1. This compound | C8H10BrN | CID 2734091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 99% | Fisher Scientific [fishersci.ca]

- 3. This compound 97 65185-58-2 [sigmaaldrich.com]

- 4. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Recent advances in selective catalytic hydrogenation of nitriles to primary amines | CoLab [colab.ws]

- 6. pp.bme.hu [pp.bme.hu]

An In-Depth Technical Guide to the Safe Handling of 2-Bromophenethylamine

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 2-Bromophenethylamine (CAS: 65185-58-2). As a crucial building block in synthetic chemistry, its utility is matched by its significant hazard profile, necessitating a robust understanding and implementation of stringent safety protocols. This guide moves beyond mere compliance, delving into the causality behind safety procedures to foster a culture of intrinsic safety within the laboratory.

Section 1: Chemical Identity and Physical Properties

This compound is a primary amine that presents as a liquid, which may darken during storage. A foundational understanding of its physical and chemical properties is the first step in a comprehensive risk assessment.

| Property | Value | Source(s) |

| CAS Number | 65185-58-2 | [1][2] |

| Molecular Formula | C₈H₁₀BrN | [2][3] |

| Molecular Weight | 200.08 g/mol | [3] |

| Synonyms | 2-(2-Bromophenyl)ethanamine, o-Bromophenethylamine | [2][3] |

| Appearance | Liquid | [2] |

| Boiling Point | 253 °C (lit.) | |

| Density | 1.396 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.5770 (lit.) | |

| Storage Class Code | 8A - Combustible corrosive hazardous materials |

Section 2: Unveiling the Hazard: GHS Classification

The primary and most critical hazard associated with this compound is its corrosive nature. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes it as a substance that causes severe skin burns and eye damage. This is not a mild irritant; it is capable of causing irreversible tissue damage upon contact.

| GHS Classification | Code | Description | Source(s) |

| Signal Word | Danger | [1] | |

| Pictogram | GHS05 (Corrosion) | ||

| Hazard Statement | H314 | Causes severe skin burns and eye damage. | [2][3] |

| Hazard Class | Skin Corrosion 1B | [1][3] | |

| Hazard Class | Serious Eye Damage 1 | [1][4] |

This classification dictates every aspect of its handling, from the selection of personal protective equipment to the design of emergency response protocols. The causality is direct: because the substance is classified as Skin Corrosion Category 1B, any protocol must be designed to prevent all skin and eye contact.

Caption: GHS Hazard Identification for this compound.

Section 3: The Hierarchy of Controls: A Mandate for Safety

Personal Protective Equipment (PPE) is the last line of defense.[5] A comprehensive safety strategy prioritizes the elimination or substitution of hazards, followed by engineering controls, administrative controls, and finally, PPE. For this compound, where substitution is often not an option, engineering controls are paramount.

Engineering Controls: Your Primary Shield

The purpose of engineering controls is to isolate personnel from the hazard.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This is non-negotiable. The hood's constant airflow prevents corrosive vapors and aerosols from entering the laboratory environment and being inhaled.

-

Eyewash Stations and Safety Showers: These must be located within a 10-second, unobstructed travel distance from the workstation.[1] Their proximity is critical for immediate decontamination in the event of an exposure, which can significantly mitigate the severity of a corrosive injury.

Personal Protective Equipment (PPE): The Final Barrier

The selection of PPE must be directly correlated to the H314 hazard statement. The goal is to create an impermeable barrier between the chemical and your body.

| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Routine Handling (in Fume Hood) | Chemical splash goggles and a full-face shield.[6] | Chemically resistant gloves (e.g., nitrile, neoprene), consider double-gloving.[7] | Chemically resistant lab coat, closed-toe shoes. | Not typically required if work is confined to a certified fume hood. |

| Weighing/Transfer (Potential for Splash) | Chemical splash goggles and a full-face shield. | Double-glove with chemically resistant gloves. | Chemically resistant lab coat or apron. | As above. |

| Spill Cleanup | Chemical splash goggles and a full-face shield. | Heavy-duty, chemically resistant gloves (e.g., butyl rubber, Viton®). | Chemical-resistant suit or apron over lab coat. | Air-purifying respirator with an organic vapor/acid gas (ABEK) cartridge. |

Causality in PPE Selection:

-

Why Goggles AND a Face Shield? Goggles protect against splashes from the sides, top, and bottom. The face shield protects the entire face from direct splashes. For a corrosive liquid, this dual protection is essential to prevent devastating injuries.

-

Why Chemical-Resistant Gloves? Standard latex or vinyl gloves offer insufficient protection. Nitrile or neoprene gloves provide better resistance, but it is crucial to consult the manufacturer's compatibility data. For corrosives, "breakthrough time" is a critical parameter. Never wear a compromised glove.

Section 4: Standard Operating Procedures (SOPs)

Protocol for Safe Handling

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Confirm the location and functionality of the nearest eyewash station and safety shower.

-

Don PPE: Put on all required PPE as detailed in Section 3.2. Inspect each item for integrity.

-

Containment: Conduct all work in a secondary container (e.g., a plastic or glass tray) within the fume hood to contain any potential spills.

-

Dispensing: Use a bottle-top dispenser or a glass syringe with a blunt-tip needle for transfers to minimize the risk of spills and splashes. Avoid pouring directly from the primary container when possible.

-

Reaction Setup: When adding to a reaction, do so slowly and in a controlled manner. Be aware of any potential exothermic reactions that could cause splashing.

-

Waste Disposal: All contaminated materials (gloves, pipette tips, absorbent pads) are considered hazardous waste. Dispose of them in a designated, sealed, and clearly labeled hazardous waste container.

-

Decontamination: After handling, wipe down the work surface in the fume hood with an appropriate decontaminating solution.

-

Doff PPE: Remove PPE carefully, avoiding contact with the contaminated exterior. Remove gloves last and wash hands thoroughly with soap and water.[7]

Protocol for Safe Storage

-

Authorized Access: Store this compound in a designated, locked cabinet or area accessible only to trained personnel.[1][8]

-

Ventilation: The storage area should be cool, dry, and well-ventilated.[1][7]

-

Container Integrity: Keep the container tightly closed.[1] Inspect regularly for any signs of leakage or degradation.

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[1] Do not store with acids, acid anhydrides, or acid chlorides.[8]

-

Secondary Containment: The primary container should always be stored within a chemically compatible secondary container capable of holding the entire volume of the liquid in case of a leak.

Section 5: Emergency Response and First Aid

Rapid and correct response to an emergency is critical to minimizing harm.

Caption: Decision workflow for emergency response to an incident.

First-Aid Measures: Immediate Action Required

The corrosive nature of this compound means that every second counts. Immediate medical attention is required for all exposures.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing. This is a medical emergency; call for professional medical help immediately. [1]

-

Skin Contact: Immediately take off all contaminated clothing.[1] Flush the affected skin area with copious amounts of water from a safety shower for at least 15 minutes.[9] Seek immediate medical attention. [1]

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][7] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [1][7]

-

Ingestion: Rinse mouth thoroughly with water.[1] DO NOT induce vomiting. [1][8] If the person is conscious, give them a couple of glasses of water or milk to drink.[1][8] Never give anything by mouth to an unconscious person.[1] This is a medical emergency; call a poison center or doctor immediately. [1]

Accidental Release Measures

-

Minor Spill (inside a fume hood): Trained personnel wearing appropriate PPE (see Section 3.2) should absorb the spill with an inert, non-combustible material like sand, silica gel, or a universal binder.[1] Collect the material into a suitable, closed container for hazardous waste disposal.[1]

-

Major Spill (outside a fume hood or a large volume): Evacuate the immediate area. Alert others and contact your institution's emergency response team. Do not attempt to clean it up yourself.

Section 6: Stability and Reactivity Profile

Understanding chemical compatibility is key to preventing dangerous reactions.

| Parameter | Description |

| Chemical Stability | Stable under recommended storage conditions. May darken over time, which does not necessarily indicate a change in purity but should be noted. |

| Conditions to Avoid | Excess heat and exposure to incompatible materials.[10] |

| Incompatible Materials | Strong oxidizing agents.[1] Acids, acid anhydrides, acid chlorides, chloroformates, and carbon dioxide.[8] |

| Hazardous Decomposition Products | Combustion or thermal decomposition will produce toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen halides (hydrogen bromide).[1][8][10] |

The practical implication here is clear: storing this amine-containing compound near acids or strong oxidizers could lead to a violent reaction. Its decomposition upon heating underscores the need to avoid high temperatures and to have appropriate fire-fighting measures available (water spray, foam, dry chemical, CO₂), along with self-contained breathing apparatus for firefighters.[1][7]

Section 7: Toxicological Information

The most immediate and well-documented toxicological effect of this compound is its severe corrosivity to skin and eyes.[1][2][3] Beyond this, comprehensive toxicological data is limited. The toxicological properties have not been fully investigated.[11] This lack of data reinforces the need for the precautionary principle . All routes of exposure—inhalation, ingestion, and dermal contact—should be considered potentially harmful, and all protocols must be designed to prevent any exposure.

Conclusion

This compound is an indispensable tool in the arsenal of the synthetic chemist. However, its utility is intrinsically linked to its significant corrosive hazard. A thorough understanding of its GHS classification, the diligent application of the hierarchy of controls, and unwavering adherence to established protocols are not merely best practices—they are essential prerequisites for its safe use. By internalizing the rationale behind these safety measures, researchers can confidently and safely leverage the synthetic potential of this valuable compound.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound, 99% | Fisher Scientific [fishersci.ca]

- 3. This compound | C8H10BrN | CID 2734091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. p-Bromophenethylamine | C8H10BrN | CID 533915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]

- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]

- 7. media.hiscoinc.com [media.hiscoinc.com]

- 8. fishersci.com [fishersci.com]

- 9. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]

- 10. fishersci.com [fishersci.com]

- 11. 2-Bromophenylacetic acid(18698-97-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

The Bifunctional Role of 2-Bromophenethylamine in Synthetic Chemistry: A Technical Guide

Introduction: A Versatile Scaffold for Complex Molecular Architectures

In the landscape of synthetic organic chemistry and drug development, the phenethylamine scaffold is a cornerstone, forming the backbone of numerous natural products and pharmaceutical agents. The introduction of a bromine atom at the ortho position of the phenyl ring, yielding 2-Bromophenethylamine, transforms this simple motif into a highly versatile and reactive building block. This technical guide provides an in-depth exploration of the fundamental reactivity of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its synthetic utility. We will delve into the key transformations this molecule undergoes, including nucleophilic substitution at the benzylic position, modifications of the primary amine, and its pivotal role in the construction of heterocyclic systems. The strategic placement of the bromine atom not only allows for a range of cross-coupling reactions but also influences the regioselectivity of cyclization reactions, making it a powerful tool for the synthesis of complex molecular architectures.

Core Reactivity: A Duality of Nucleophilic and Electrophilic Potential

The reactivity of this compound is characterized by two primary reactive centers: the nucleophilic primary amine and the electrophilic carbon-bromine bond on the aromatic ring. This duality allows for a diverse array of chemical transformations, which can be broadly categorized as follows:

-

N-Functionalization: The primary amine serves as a readily accessible nucleophile for reactions such as N-acylation and N-alkylation.

-

C-Br Functionalization: The carbon-bromine bond is a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

-

Cyclization Reactions: The entire this compound framework is a precursor for the synthesis of important heterocyclic structures, most notably tetrahydroisoquinolines and isoquinolines, through reactions like the Pictet-Spengler and Bischler-Napieralski cyclizations.

This guide will explore each of these reaction classes in detail, providing both theoretical understanding and practical, field-proven insights.

N-Acylation: Gateway to Amide Scaffolds and Bischler-Napieralski Precursors

The N-acylation of this compound to form N-(2-bromophenethyl)acetamide is a fundamental transformation that not only protects the primary amine but also furnishes the necessary precursor for the Bischler-Napieralski reaction.

Experimental Protocol: Synthesis of N-(2-bromophenethyl)acetamide

Objective: To synthesize N-(2-bromophenethyl)acetamide from this compound and acetyl chloride.

Reagents and Materials:

-

This compound

-

Acetyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-(2-bromophenethyl)acetamide.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure product.

Expected Spectroscopic Data for N-(2-bromophenethyl)acetamide:

| Data Type | Expected Values/Signals |

| ¹H NMR | Aromatic protons (multiplet, ~7.0-7.6 ppm), -NH- proton (broad singlet, ~5.5-6.5 ppm), -CH₂-N- (quartet, ~3.5 ppm), -CH₂-Ar (triplet, ~2.9 ppm), -CH₃ (singlet, ~2.0 ppm). |

| ¹³C NMR | Carbonyl carbon (~170 ppm), aromatic carbons (~120-140 ppm), -CH₂-N- (~40 ppm), -CH₂-Ar (~35 ppm), -CH₃ (~23 ppm). |

| IR (cm⁻¹) | N-H stretch (~3300), C=O stretch (~1640), aromatic C-H stretch (~3050), C-N stretch (~1550). |

| MS (EI) | Molecular ion peak (M⁺) and fragments corresponding to the loss of bromine and other key structural motifs. |

Intramolecular Cyclization: Forging Heterocyclic Cores

The true synthetic power of this compound is most evident in its utility as a precursor for heterocyclic synthesis. The Pictet-Spengler and Bischler-Napieralski reactions are two of the most important transformations in this regard, leading to the formation of tetrahydroisoquinolines and dihydroisoquinolines, respectively.

The Bischler-Napieralski Reaction: Synthesis of Dihydroisoquinolines

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides to form dihydroisoquinolines.[1][2] This reaction is typically carried out in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under refluxing acidic conditions.[1] For substrates lacking electron-donating groups on the benzene ring, more forceful conditions, such as refluxing in POCl₃ with P₂O₅, are often most effective.[1]

The mechanism proceeds through the formation of a nitrilium ion intermediate, which then undergoes electrophilic attack on the ortho position of the aromatic ring, followed by rearomatization.[3]

Amide [label="N-(2-bromophenethyl)acetamide"]; Nitrilium [label="Nitrilium Ion Intermediate"]; Cyclized [label="Cyclized Intermediate"]; Product [label="8-Bromo-1-methyl-3,4-dihydroisoquinoline"];

Amide -> Nitrilium [label="POCl3"]; Nitrilium -> Cyclized [label="Intramolecular\nElectrophilic\nAromatic Substitution"]; Cyclized -> Product [label="Rearomatization"]; }

Protocol: Bischler-Napieralski Cyclization of N-(2-bromophenethyl)acetamide

Objective: To synthesize 8-bromo-1-methyl-3,4-dihydroisoquinoline via the Bischler-Napieralski reaction.

Reagents and Materials:

-

N-(2-bromophenethyl)acetamide

-

Phosphorus oxychloride (POCl₃)

-

Toluene or acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Standard reflux apparatus and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve N-(2-bromophenethyl)acetamide (1.0 eq) in anhydrous toluene or acetonitrile.

-

Carefully add phosphorus oxychloride (2.0-3.0 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~8-9.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 8-bromo-1-methyl-3,4-dihydroisoquinoline.

The Pictet-Spengler Reaction: A Route to Tetrahydroisoquinolines

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and a carbonyl compound, typically an aldehyde or ketone, under acidic conditions to form a tetrahydroisoquinoline.[4][5] The reaction proceeds through the initial formation of a Schiff base (or the corresponding iminium ion under acidic conditions), which then undergoes an intramolecular electrophilic aromatic substitution.[6]

Amine [label="this compound"]; Carbonyl [label="Formaldehyde"]; Iminium [label="Iminium Ion"]; Cyclized [label="Cyclized Intermediate"]; Product [label="8-Bromo-1,2,3,4-tetrahydroisoquinoline"];

Amine -> Iminium [label="+ Formaldehyde, H+"]; Carbonyl -> Iminium; Iminium -> Cyclized [label="Intramolecular\nElectrophilic\nAromatic Substitution"]; Cyclized -> Product [label="Rearomatization"]; }

Protocol: Synthesis of 8-Bromo-1,2,3,4-tetrahydroisoquinoline

Objective: To synthesize 8-bromo-1,2,3,4-tetrahydroisoquinoline from this compound and formaldehyde.

Reagents and Materials:

-

This compound

-

Formaldehyde (37% aqueous solution) or paraformaldehyde

-

Hydrochloric acid (concentrated) or another suitable acid

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

-

Add formaldehyde solution (1.1 eq) to the mixture.

-

Slowly add concentrated hydrochloric acid to catalyze the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating for 12-24 hours, monitoring by TLC.

-

Once the reaction is complete, neutralize the mixture with a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography to yield 8-bromo-1,2,3,4-tetrahydroisoquinoline. A synthesis of this compound has been reported with a 22% yield, and its identity confirmed by mass spectrometry (MS m/z: 211.9 [M + H]⁺).[2]

Palladium-Catalyzed Cross-Coupling Reactions: Expanding Molecular Diversity

The presence of the bromine atom on the phenyl ring of this compound opens up a vast array of possibilities for further molecular diversification through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are two of the most powerful methods in this context.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[7][8] This reaction is highly valued for its broad substrate scope and functional group tolerance.

ArylHalide [label="this compound"]; Amine [label="Amine (e.g., Morpholine)"]; Pd_Catalyst [label="Pd(0) Catalyst\n+ Ligand"]; Product [label="N-Aryl Amine Product"];

ArylHalide -> Product [label="Pd-catalyzed\ncoupling"]; Amine -> Product; Pd_Catalyst -> Product; }

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Objective: To synthesize 2-(morpholin-4-yl)phenethylamine.

Reagents and Materials:

-

This compound

-

Morpholine

-

Palladium(II) acetate (Pd(OAc)₂) or another suitable palladium precursor

-

A suitable phosphine ligand (e.g., XPhos, SPhos)

-

Sodium tert-butoxide (NaOt-Bu) or another strong, non-nucleophilic base

-

Toluene or dioxane (anhydrous, degassed)

-

Standard Schlenk line or glovebox techniques

Procedure:

-

In a Schlenk tube or glovebox, combine this compound (1.0 eq), Pd(OAc)₂ (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and sodium tert-butoxide (1.4 eq).

-

Evacuate and backfill the reaction vessel with an inert gas (e.g., argon).

-

Add anhydrous, degassed toluene and morpholine (1.2 eq) via syringe.

-

Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours, with stirring.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Suzuki-Miyaura Coupling: Constructing C-C Bonds

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate.[9][10]

ArylHalide [label="this compound"]; BoronicAcid [label="Arylboronic Acid"]; Pd_Catalyst [label="Pd(0) Catalyst\n+ Base"]; Product [label="Biaryl Product"];

ArylHalide -> Product [label="Pd-catalyzed\ncoupling"]; BoronicAcid -> Product; Pd_Catalyst -> Product; }

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Objective: To synthesize 2-phenylphenethylamine.

Reagents and Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd(dppf)Cl₂

-

A suitable base (e.g., potassium carbonate, cesium fluoride)

-

A suitable solvent system (e.g., toluene/water, dioxane/water)

-

Standard Schlenk line or glovebox techniques

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 eq).

-

Add the degassed solvent system (e.g., a mixture of toluene and water).

-

Heat the mixture under an inert atmosphere at 80-100 °C for 4-12 hours, monitoring by TLC or GC-MS.

-

After cooling, dilute the reaction mixture with an organic solvent and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the residue by flash column chromatography to obtain the desired biaryl product.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a molecule of significant synthetic potential, offering a rich platform for the construction of a wide variety of complex organic molecules. Its dual reactivity, stemming from the primary amine and the aryl bromide, allows for a diverse range of transformations. From the straightforward N-acylation and N-alkylation reactions to the more complex, scaffold-building Pictet-Spengler and Bischler-Napieralski cyclizations, and the powerful palladium-catalyzed cross-coupling reactions, this compound provides chemists with a versatile tool for accessing novel chemical space. This guide has provided a comprehensive overview of the fundamental reactivity of this important building block, complete with detailed experimental protocols and an exploration of the underlying reaction mechanisms. A thorough understanding of these principles will undoubtedly empower researchers in their pursuit of new pharmaceuticals and functional materials.

References

- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 4. N-[4-(2-bromoethyl)phenyl]Acetamide | 39232-06-9 | Benchchem [benchchem.com]

- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 6. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. rose-hulman.edu [rose-hulman.edu]

The Unseen Precursor: A Technical History of 2-Bromophenethylamine

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

2-Bromophenethylamine, a seemingly unassuming halogenated derivative of phenethylamine, holds a significant, albeit often overlooked, position in the landscape of synthetic chemistry. While it lacks the direct psychoactive notoriety of its more complex relatives, its role as a crucial synthetic intermediate has been instrumental in the development of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the history, synthesis, and characterization of this compound, offering a valuable resource for researchers, scientists, and professionals in drug development. By delving into the evolution of its synthesis and its underlying chemical principles, this document serves as a testament to the foundational importance of precursor molecules in the advancement of medicinal and materials science.

Introduction: The Phenethylamine Framework

The phenethylamine scaffold is a cornerstone of neuropharmacology and medicinal chemistry. This structural motif is present in a vast array of endogenous neurotransmitters, including dopamine, norepinephrine, and epinephrine, as well as in numerous psychoactive compounds and pharmaceuticals. The addition of a bromine atom to the phenyl ring, specifically at the ortho (2-position), meta (3-position), or para (4-position), gives rise to the bromophenethylamines. These halogenated analogs serve as versatile building blocks in organic synthesis, with the bromine atom providing a reactive handle for a variety of cross-coupling and substitution reactions.

This guide focuses specifically on this compound (2-Br-PEA), providing a detailed exploration of its historical context, synthetic evolution, and analytical characterization.

A History Etched in Synthesis: The Emergence of this compound

The history of this compound is not one of a singular, celebrated discovery, but rather a narrative deeply intertwined with the broader development of synthetic methodologies for phenethylamines throughout the 20th century. Its emergence was a logical consequence of the quest to create a diverse library of substituted phenethylamines for pharmacological evaluation and as intermediates for more complex targets.

Early research into phenethylamines was pioneered by scientists like H. Decker and R. Koppsteiner in 1899 and later expanded upon by G. Barger and H. H. Walpole in 1909. Their work laid the groundwork for the fundamental synthetic routes to this class of compounds. While their initial publications did not specifically describe this compound, the methods they developed were readily adaptable to the synthesis of halogenated derivatives.

The most probable and historically consistent pathway to the first synthesis of this compound would have been through the reduction of 2-bromophenylacetonitrile. This method, a variation of the well-established synthesis of phenethylamine from phenylacetonitrile, would have been a straightforward adaptation for chemists exploring the effects of aromatic substitution.

The Art of Synthesis: From Classical Methods to Modern Innovations

The synthesis of this compound has evolved from classical reduction techniques to more sophisticated and efficient modern methods. The choice of synthetic route often depends on the desired scale, purity requirements, and available starting materials.

The Classical Pathway: Reduction of 2-Bromophenylacetonitrile

This foundational method remains a viable and frequently employed route for the synthesis of this compound. The overall workflow is depicted below:

Caption: Classical synthesis of this compound.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 2-Bromophenylacetonitrile

-

To a solution of 2-bromobenzyl bromide (1 equivalent) in a suitable solvent such as ethanol or acetone, add sodium cyanide (1.1 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter to remove the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude 2-bromophenylacetonitrile by vacuum distillation or column chromatography.

Causality: The choice of a polar aprotic solvent facilitates the nucleophilic attack of the cyanide ion on the benzylic halide. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Step 2: Reduction of 2-Bromophenylacetonitrile to this compound

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5-2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2-bromophenylacetonitrile (1 equivalent) in the same anhydrous solvent to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash it thoroughly with ether or THF.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by vacuum distillation.

Causality: Lithium aluminum hydride is a powerful reducing agent capable of reducing the nitrile functional group to a primary amine. The reaction is performed under anhydrous and inert conditions due to the high reactivity of LiAlH₄ with water and atmospheric moisture. The sequential quenching procedure is a standard and safe method for neutralizing the reactive aluminum species and facilitating the isolation of the amine product.

Alternative and Modern Synthetic Approaches

While the nitrile reduction pathway is robust, other methods have been developed, often with improved safety profiles or substrate scope.

-

Hofmann and Curtius Rearrangements: These classical name reactions, starting from 3-(2-bromophenyl)propanamide (Hofmann) or 3-(2-bromophenyl)propanoyl azide (Curtius), can also yield this compound. However, these are often less direct than the nitrile reduction route.

Caption: Overview of alternative synthetic routes.

Analytical Characterization: Confirming the Structure

The unambiguous identification and purity assessment of this compound are crucial for its use in further synthetic applications. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons (typically in the δ 7.0-7.6 ppm region), and two triplets for the ethylamine chain protons (around δ 2.8-3.2 ppm). |

| ¹³C NMR | Resonances for the aromatic carbons (including the carbon bearing the bromine atom, which will have a characteristic chemical shift) and the two aliphatic carbons of the ethylamine side chain. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of this compound (C₈H₁₀BrN), along with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximately 1:1 ratio). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the benzene ring. |

| Gas Chromatography (GC) | A single peak under appropriate conditions, indicating the purity of the sample. GC coupled with mass spectrometry (GC-MS) provides both retention time and mass spectral data for definitive identification. |

Applications in Synthesis: A Gateway to Complexity

The primary value of this compound lies in its utility as a synthetic intermediate. The presence of both a nucleophilic amine group and a reactive carbon-bromine bond on the aromatic ring allows for a diverse range of subsequent chemical transformations.

-

Pharmaceutical Scaffolds: this compound can be a starting material for the synthesis of various pharmaceutical agents. The bromine atom can be replaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new functional groups and build more complex molecular architectures.

-

Precursor to Psychoactive Compounds: While this compound itself is not known to be psychoactive, it is a known precursor in the clandestine synthesis of designer drugs, most notably substituted phenethylamines. It is important for researchers and law enforcement to be aware of this potential application.

-

Materials Science: The phenethylamine backbone can be incorporated into polymers and other materials. The bromo-functionalization allows for post-polymerization modification, enabling the tuning of material properties.

Caption: Applications of this compound.

Conclusion: The Foundational Role of a Precursor

This compound exemplifies the critical importance of fundamental building blocks in the advancement of chemical sciences. Its history is not marked by a singular moment of discovery but is woven into the fabric of synthetic organic chemistry's evolution. For researchers and drug development professionals, a thorough understanding of the synthesis, characterization, and potential applications of such precursors is paramount. As new synthetic methodologies continue to emerge, the utility of versatile intermediates like this compound will undoubtedly expand, paving the way for the creation of novel molecules with profound impacts on medicine, materials, and beyond.

The Potential Natural Occurrence of 2-Bromophenethylamine Analogs: A Technical Guide for Researchers

This guide provides an in-depth exploration into the natural occurrence of brominated phenethylamine analogs, a fascinating and biologically active class of marine alkaloids. While the direct isolation of the parent compound, 2-bromophenethylamine, from a natural source remains to be definitively reported, a diverse array of its more complex analogs has been identified, primarily from marine invertebrates. This document will serve as a technical resource for researchers, scientists, and drug development professionals, offering insights into the known natural analogs, their biosynthetic origins, established protocols for their isolation and characterization, and their significant biological activities.

Introduction: The Intriguing World of Brominated Marine Alkaloids

The marine environment is a vast reservoir of chemical diversity, yielding a plethora of unique secondary metabolites. Among these, organobromine compounds, particularly brominated alkaloids, represent a significant and rapidly growing class of natural products.[1] These compounds are especially prevalent in marine organisms such as sponges, ascidians, and bryozoans, which have evolved sophisticated biochemical machinery to incorporate bromine from seawater into complex molecular architectures.[1][2]

Phenethylamine and its derivatives are a well-known class of compounds with significant neuroactive properties.[3][4] The incorporation of a bromine atom onto the phenethylamine scaffold can dramatically alter the molecule's physicochemical properties and biological activity. While many synthetic brominated phenethylamines, such as the psychedelic 2C-B (4-bromo-2,5-dimethoxyphenethylamine), are well-documented, nature has also produced its own unique variations.[5][6][7] This guide focuses on the naturally occurring analogs that share a structural relationship with this compound.

Natural Sources and Structural Diversity of Brominated Phenethylamine Analogs

Marine sponges of the order Verongiida are a particularly rich source of brominated alkaloids derived from the amino acid tyrosine.[8][9] These "bromotyrosine" alkaloids often feature a brominated phenethylamine-like moiety as a core structural element.

Bromotyrosine Derivatives in Marine Sponges